molecular formula C16H10Br2O4 B1663346 6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one CAS No. 780778-55-4

6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Cat. No. B1663346
M. Wt: 426.05 g/mol
InChI Key: RTWUBZKPEZFNIJ-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, also known as BrHMC, is a natural product isolated from the roots of the plant Desmodium caudatum. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Catalysis

In the field of synthesis and catalysis, novel polystyrene-supported TBD catalysts were investigated for their efficiency in the Michael addition process, which is useful for synthesizing various chromen-4-one derivatives like Warfarin™ and its analogues (Alonzi et al., 2014).

Medicinal Chemistry

Several studies in medicinal chemistry have focused on chromen-4-one derivatives. A study isolated tectorigenin monohydrate from Belamcanda chinensis, which is said to possess antimicrobiotic and anti-inflammatory effects (Liu et al., 2008). Another research isolated two new compounds from Aquilaria sinensis, including chromen-4-one derivatives, and elucidated their structures using NMR analysis (Gao et al., 2012).

Crystallography and Structural Analysis

Crystallography has been used to study chromen-4-one derivatives. One such study described the crystal structure of the triethylammonium salt of a chromen-4-one derivative, highlighting the importance of intramolecular hydrogen bonds (Ikram et al., 2018).

Photovoltaic Research

In photovoltaic research, chromen-2-one-based organic dyes have been studied for their potential use in dye-sensitized solar cells. A study examined the electronic and photovoltaic properties of these dyes, assessing their efficiency as photosensitizers (Gad et al., 2020).

Anticancer Research

A study synthesized and evaluated ruthenium flavanol complexes containing chromen-4-one derivatives for their anticancer activities against breast cancer cell lines (Singh et al., 2017).

Antimicrobial Studies

Research on antimicrobial properties has also been conducted, such as a study that reported the synthesis of novel 4-hydroxy-chromen-2-one derivatives and their high-level bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

properties

CAS RN

780778-55-4

Product Name

6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Molecular Formula

C16H10Br2O4

Molecular Weight

426.05 g/mol

IUPAC Name

6,8-dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10Br2O4/c1-21-15-4-8(2-3-12(15)19)14-7-13(20)10-5-9(17)6-11(18)16(10)22-14/h2-7,19H,1H3

InChI Key

RTWUBZKPEZFNIJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O

synonyms

6,8-Dibromo-4'-hydroxy-3'-methoxy-flavone;  6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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